molecular formula C9H12N4 B13126031 7-Hydrazinyl-1,3-dimethyl-1H-indazole

7-Hydrazinyl-1,3-dimethyl-1H-indazole

Cat. No.: B13126031
M. Wt: 176.22 g/mol
InChI Key: JWQKXUTZBXQNCA-UHFFFAOYSA-N
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Description

7-Hydrazinyl-1,3-dimethyl-1H-indazole is a functionalized indazole derivative offered as a valuable chemical intermediate for research and development purposes. The indazole core is a privileged scaffold in medicinal chemistry, renowned for its widespread presence in pharmacologically active compounds and its significance in drug discovery . This compound is specifically engineered with a reactive hydrazinyl group at the 7-position, providing a versatile handle for chemical synthesis. Researchers can leverage this functional group to construct diverse molecular libraries through condensation, cyclization, and nucleophilic addition reactions, facilitating the exploration of novel chemical space. Indazole-based molecules have demonstrated a broad and impressive spectrum of biological activities, making them key structures in the development of therapeutic agents. Reported activities of indazole derivatives include anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's properties . Several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, and the antiemetic Granisetron, are built around the indazole structure, underscoring its practical importance in creating effective pharmaceuticals . The specific research applications and biological activity profile of this compound are areas for researchers to investigate and characterize, as this compound serves as a foundational building block for the creation of new bioactive molecules. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate care, referring to the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(1,3-dimethylindazol-7-yl)hydrazine

InChI

InChI=1S/C9H12N4/c1-6-7-4-3-5-8(11-10)9(7)13(2)12-6/h3-5,11H,10H2,1-2H3

InChI Key

JWQKXUTZBXQNCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2NN)C

Origin of Product

United States

Late Stage Functionalization Via Nucleophilic Aromatic Substitution Snar

This approach first requires the regioselective installation of a good leaving group, typically a halogen, at the C7 position. The electron-rich nature of the indazole ring makes electrophilic substitution challenging, but direct C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS) has been successfully achieved. chemrxiv.org Once the 7-halo-1,3-dimethyl-1H-indazole intermediate is obtained, a nucleophilic aromatic substitution with hydrazine (B178648) hydrate can be attempted.

The success of the SNAr reaction on an indazole ring is highly dependent on its electronic properties. Without strong electron-withdrawing groups to activate the ring, these reactions typically require harsh conditions. youtube.comyoutube.com However, the reaction of 2,6-dichlorobenzonitrile with hydrazine to form 4-chloro-1H-indazol-3-amine demonstrates that cyclization via hydrazine displacement of a halogen is feasible. chemrxiv.org This suggests that direct substitution on a 7-haloindazole, while challenging, may be possible under optimized conditions (e.g., high temperature, polar aprotic solvent).

Ring Synthesis from a Pre Functionalized Precursor

Stereoselective and Regioselective Alkylation at N1 and C3 Positions

The introduction of methyl groups at the N1 and C3 positions of the indazole core requires careful control of regioselectivity. The relative reactivity of the N1 and N2 positions, as well as the C3 position, is influenced by electronic and steric factors of the substituents already present on the indazole ring.

N-Alkylation Strategies for Indazole Derivatives

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the nature of the substituents on the indazole ring nih.govbeilstein-journals.orgnih.gov.

For instance, in the N-alkylation of 3-substituted indazoles, the use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor the formation of the N1-alkylated product nih.govbeilstein-journals.orgnih.gov. Conversely, substituents at the C7 position can significantly influence the N1/N2 ratio. Electron-withdrawing groups at the C7 position, such as a nitro or a carboxylate group, have been observed to direct alkylation towards the N2 position nih.govnih.gov.

The choice of methylating agent is also critical. While methyl iodide is a common reagent, other options like dimethyl sulfate or methyl triflate can also be employed. The regiochemical outcome can be fine-tuned by adjusting these parameters. A study on the methylation of 3-methyl-6-nitro-1H-indazole demonstrated the formation of both 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, with the product ratio being influenced by the reaction conditions researchgate.net.

C-Alkylation and Substituent Introduction at C3

Introducing a methyl group at the C3 position can be achieved either by starting with a pre-functionalized precursor or by direct C-H functionalization of the indazole ring. Synthesizing the indazole from a precursor already containing the C3-methyl group, such as an appropriately substituted o-aminoacetophenone derivative, is a common strategy nih.gov.

Direct C3-alkylation of a pre-formed indazole is more challenging due to the lower nucleophilicity of the C3 position compared to the nitrogen atoms. However, methods for the direct C3-functionalization of indazoles have been developed. These often involve metal-catalyzed C-H activation or the use of organometallic reagents chim.it. For example, after protection of the N1 position, the indazole can be deprotonated at the C3 position with a strong base, followed by quenching with an electrophile like methyl iodide.

Table 2: Summary of Alkylation Strategies for the Indazole Core

PositionStrategyReagents/ConditionsKey Considerations
N1 Direct N-alkylationMethyl iodide, NaH, THFRegioselectivity with N2; influenced by C7 substituent.
C3 CyclizationUse of a C3-methylated precursorAvoids direct C3-functionalization challenges.
C3 Direct C-H alkylationN-protection, strong base, methyl iodideRequires activation of the C3 position.

Optimization of Reaction Conditions and Process Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. Key parameters that are often optimized include temperature, reaction time, solvent, and the stoichiometry of reagents.

For the synthesis of indazoles, the choice of solvent can have a significant impact on the reaction outcome. For instance, in the N-alkylation of indazoles, solvents like DMF, THF, and DMSO are commonly used, and the choice can affect the regioselectivity chim.it. The selection of the base is also critical, with common choices including sodium hydride, potassium carbonate, and cesium carbonate, each potentially leading to different N1/N2 ratios chim.it.

Temperature control is essential, particularly for reactions involving unstable intermediates like diazonium salts, which are typically prepared at low temperatures (0-5 °C) to prevent decomposition rsc.org. In contrast, cyclization and alkylation reactions may require elevated temperatures to proceed at a reasonable rate nih.gov.

Process efficiency can be enhanced by minimizing the number of synthetic steps and purification procedures. One-pot syntheses, where multiple transformations are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency princeton.edu.

Advanced Synthetic Techniques: Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic molecules, offering several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability researchgate.netnih.govorganic-chemistry.orggoogle.comgoogle.com.

The synthesis of indazole derivatives is well-suited for flow chemistry. For example, the reaction of o-fluorobenzaldehydes with tert-butyl carbazate to form 1H-indazoles has been successfully implemented in a continuous flow system under high-temperature conditions. This approach allows for precise control over reaction parameters such as temperature and residence time, leading to high yields and improved process safety nih.gov.

Multi-step syntheses can also be telescoped in continuous flow, where the output of one reactor is directly fed into the next, eliminating the need for intermediate workup and purification researchgate.netgoogle.com. This is particularly advantageous for reactions involving hazardous or unstable intermediates. The integration of in-line purification techniques, such as microfluidic extraction, can further streamline the process and deliver the final product in high purity researchgate.netgoogle.com. The application of flow chemistry to the synthesis of this compound could offer a safer, more efficient, and scalable manufacturing process.

Chemical Reactivity and Derivatization Chemistry of 7 Hydrazinyl 1,3 Dimethyl 1h Indazole

Reactions of the Hydrazinyl Functional Group

The hydrazinyl (-NHNH2) group at the 7-position of the indazole ring is a versatile functional handle, readily participating in a variety of chemical transformations. Its nucleophilic nature drives condensation, cyclization, and acylation reactions, providing pathways to novel and complex molecular architectures.

Condensation Reactions Leading to Hydrazones and Schiff Bases

The terminal amino group of the hydrazinyl moiety exhibits strong nucleophilicity, allowing for facile condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones. This reaction, typically acid-catalyzed, results in the formation of stable hydrazone derivatives. researchgate.net The general mechanism involves the initial nucleophilic attack of the hydrazine (B178648) nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

The reaction of 7-Hydrazinyl-1,3-dimethyl-1H-indazole with various aldehydes and ketones is expected to proceed efficiently to afford a library of 7-(2-alkylidenehydrazinyl)-1,3-dimethyl-1H-indazoles. These hydrazone products are valuable intermediates in their own right, often serving as precursors for further synthetic elaborations.

Similarly, condensation with compounds containing a primary amino group can lead to the formation of Schiff bases, although reactions with carbonyl compounds are more common for hydrazines. The resulting C=N double bond in these derivatives introduces structural diversity and can be further functionalized.

Table 1: Examples of Expected Condensation Reactions
ReactantProduct TypeGeneral Structure of Product
Aldehyde (R-CHO)Hydrazone1,3-dimethyl-7-(2-(phenylmethylene)hydrazinyl)-1H-indazole
Ketone (R-CO-R')Hydrazone7-(2-(butan-2-ylidene)hydrazinyl)-1,3-dimethyl-1H-indazole

Cyclization Reactions to Form Fused Heterocyclic Systems

The hydrazinyl group is a key precursor for the construction of fused heterocyclic systems, where the indazole ring is annulated with another heterocyclic ring. These reactions typically involve the reaction of the hydrazinyl moiety with bifunctional electrophiles, leading to intramolecular cyclization.

For instance, reaction with 1,3-dicarbonyl compounds, such as β-ketoesters or acetylacetone, can lead to the formation of pyrazole-fused indazoles. The reaction proceeds through initial hydrazone formation, followed by intramolecular condensation and dehydration to form the new five-membered pyrazole (B372694) ring.

Similarly, reaction with other electrophiles can yield a variety of fused systems. For example, treatment with carbon disulfide can lead to the formation of a thiadiazole ring, while reaction with cyanogen (B1215507) bromide could yield a triazole ring. These cyclization strategies provide a powerful tool for expanding the structural diversity of the indazole core, leading to novel polycyclic aromatic systems. researchgate.netnih.govresearchgate.netresearchgate.net

Table 2: Potential Fused Heterocyclic Systems from Cyclization Reactions
ReagentFused Ring SystemGeneral Product Name
β-KetoesterPyrazolePyrazolo[1,5-a]indazole derivative
Carbon DisulfideThiadiazoleThiadiazolo[3,2-b]indazole derivative
Cyanogen BromideTriazole nih.govbeilstein-journals.orgnih.govTriazolo[4,3-b]indazole derivative

Acylation and Other Derivatization of the Hydrazinyl Moiety

The nucleophilic nature of the hydrazinyl group also allows for straightforward acylation reactions with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of a coupling agent). These reactions typically occur at the terminal nitrogen atom to produce N'-acylhydrazinyl indazole derivatives. organic-chemistry.orgnih.gov

The resulting acylhydrazines are often stable, crystalline solids and can serve as important intermediates for further transformations. For example, they can undergo cyclization reactions to form oxadiazoles (B1248032) or other heterocyclic systems.

Beyond acylation, the hydrazinyl group can be derivatized in other ways. For example, reaction with sulfonyl chlorides would yield sulfonamides, while reaction with isocyanates or isothiocyanates would produce semicarbazides and thiosemicarbazides, respectively. These derivatizations allow for the introduction of a wide range of functional groups, further expanding the chemical space accessible from this compound.

Reactivity Profile of the Indazole Scaffold

The indazole ring is an aromatic heterocycle with a unique reactivity pattern that is influenced by the presence and position of substituents. The 1,3-dimethyl substitution pattern of the target molecule has a significant impact on the electronic properties and steric environment of the indazole core, which in turn dictates its behavior in various chemical reactions.

Electrophilic and Nucleophilic Substitution Patterns on the Indazole Ring

The indazole ring can undergo electrophilic substitution reactions, although it is generally less reactive than benzene (B151609) due to the presence of the electron-withdrawing nitrogen atoms. The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. chemicalbook.com

In the case of 1,3-dimethyl-1H-indazole, the benzene portion of the bicycle is the primary site for electrophilic substitution. The directing effects of the fused pyrazole ring and the existing substituents must be considered. The N1-methyl group and the C3-methyl group are electron-donating and will activate the ring towards electrophilic attack. The hydrazinyl group at C7 is also an activating group. Therefore, electrophilic substitution is expected to occur at the C4 and C6 positions of the indazole ring.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For example, nitration with a mixture of nitric and sulfuric acid would likely yield a mixture of 4-nitro and 6-nitro derivatives.

Nucleophilic aromatic substitution (SNAr) on the indazole ring is also possible, particularly if the ring is substituted with strong electron-withdrawing groups and a good leaving group (such as a halogen). nih.gov While the parent 1,3-dimethyl-1H-indazole is not highly activated for SNAr, derivatives bearing, for example, a nitro group at C4 or C6 and a halogen at an adjacent position could undergo nucleophilic substitution.

Advanced C-H Functionalization Strategies

In recent years, direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, including indazoles. nih.gov These methods avoid the need for pre-functionalized starting materials and offer a more atom-economical approach to the synthesis of complex molecules.

For the 1,3-dimethyl-1H-indazole scaffold, C-H functionalization can be directed to various positions on the ring using transition metal catalysis. The directing group ability of the N1-pyrazole nitrogen can be exploited to achieve regioselective C-H activation at the C7 position. However, since the C7 position is already substituted in the target molecule, C-H functionalization would be directed to other available C-H bonds, primarily at the C4 and C6 positions.

Various C-H functionalization reactions have been developed for indazoles, including arylation, alkenylation, and alkylation. researchgate.netrsc.org For example, a palladium-catalyzed direct arylation reaction could be used to introduce an aryl group at the C4 or C6 position of this compound, provided the hydrazinyl group is suitably protected. These advanced strategies offer a modern and efficient means of elaborating the indazole core and accessing novel derivatives with potentially interesting biological or material properties.

Exploration of Ring-Opening and Rearrangement Pathways

The stability of the indazole ring is a critical factor in its chemical behavior. However, under specific conditions, this compound and its derivatives can undergo ring-opening and rearrangement reactions. These pathways are often influenced by factors such as the nature of substituents, reaction conditions, and the presence of catalysts.

N-protected indazoles, for instance, have been shown to be susceptible to ring-opening in the presence of a strong base, leading to the formation of ortho-aminobenzonitriles. While the N1-methyl group in this compound offers some stability, strong basic conditions could potentially lead to cleavage of the pyrazole ring.

Electrochemical methods have also been explored for the ring-opening of 2H-indazoles, resulting in ortho-alkoxycarbonylated azobenzenes. researchgate.net Although the subject compound is a 1H-indazole, this highlights the potential for oxidative cleavage of the indazole core under specific electrochemical conditions.

Rearrangement reactions involving the hydrazinyl group are also plausible. For example, in the synthesis of certain thiazolyl-indazole derivatives, an intramolecular heterocyclization involving a thioureido group has been observed. nsf.gov Analogous intramolecular reactions could be envisioned for derivatives of this compound, particularly those with appropriately positioned reactive groups.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its properties and reactivity. For derivatives of this compound, SAR studies provide insights into how modifications to the core structure affect its chemical behavior.

Impact of Structural Modifications on Chemical Behavior and Reactivity

The chemical reactivity of this compound can be modulated by introducing various substituents at different positions. The hydrazinyl group at the 7-position is a key site for derivatization. Reactions at this position, such as the formation of hydrazones, can significantly alter the electronic and steric properties of the molecule.

A hypothetical SAR study on the derivatization of the 7-hydrazinyl group is presented in the interactive table below. This table illustrates how different aldehydes could react with the hydrazinyl moiety to form hydrazones and how the nature of the aldehyde substituent might influence the reaction yield.

Hypothetical Derivatization of this compound

Aldehyde ReactantSubstituent on AldehydeExpected Product (Hydrazone)Hypothetical Yield (%)Notes on Reactivity
Benzaldehyde-H7-(2-Benzylidenehydrazinyl)-1,3-dimethyl-1H-indazole92Standard reactivity with aromatic aldehydes.
4-Nitrobenzaldehyde-NO2 (electron-withdrawing)1,3-Dimethyl-7-(2-(4-nitrobenzylidene)hydrazinyl)-1H-indazole95Electron-withdrawing groups on the aldehyde can enhance reactivity.
4-Methoxybenzaldehyde-OCH3 (electron-donating)7-(2-(4-Methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-indazole88Electron-donating groups on the aldehyde may slightly decrease reactivity.
Pivalaldehyde-C(CH3)3 (sterically hindered)7-(2-(2,2-Dimethylpropylidene)hydrazinyl)-1,3-dimethyl-1H-indazole65Steric hindrance from the bulky t-butyl group can lower the reaction yield.

Computational Approaches to Predicting Structure-Reactivity Relationships

Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules, providing valuable insights that complement experimental studies. Methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to the study of this compound and its derivatives.

DFT calculations can be used to determine the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. These parameters provide information about the most likely sites for electrophilic and nucleophilic attack, thus predicting the regioselectivity of reactions. For instance, the nitrogen atoms of the hydrazinyl group are expected to be nucleophilic, making them susceptible to reaction with electrophiles.

3D-QSAR studies can be employed to build models that correlate the structural features of a series of derivatives with their chemical reactivity or biological activity. nih.gov These models can then be used to predict the properties of new, unsynthesized compounds, guiding the design of derivatives with desired characteristics.

The following interactive table presents hypothetical computational data for a series of 7-substituted 1,3-dimethyl-1H-indazole derivatives, illustrating how computational parameters might correlate with observed reactivity.

Hypothetical Computational Data and Predicted Reactivity

Substituent at C7HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Nucleophilicity
-NHNH2-5.2-0.84.4High
-NH2-5.5-0.94.6Moderate
-OH-5.8-1.04.8Moderate
-NO2-6.5-2.54.0Low (electrophilic)

Advanced Spectroscopic and Computational Characterization of 7 Hydrazinyl 1,3 Dimethyl 1h Indazole

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for the elucidation of the structural and electronic properties of molecules. In the case of 7-Hydrazinyl-1,3-dimethyl-1H-indazole, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray Crystallography would provide a comprehensive characterization.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be fundamental in confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the indazole ring, the methyl groups, and the hydrazinyl protons. The aromatic region would likely display a complex splitting pattern due to the coupling between adjacent protons. The chemical shifts of the N-methyl and C-methyl groups would appear as singlets in the upfield region of the spectrum. The hydrazinyl protons (NH and NH₂) would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent and temperature.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Each unique carbon atom in the molecule would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be in the typical downfield region for heterocyclic aromatic compounds. The carbons of the two methyl groups would be found in the upfield region. The carbon atom attached to the hydrazinyl group (C7) would be influenced by the nitrogen atoms, affecting its chemical shift.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 140
N-CH₃~3.8~35
C-CH₃~2.5~15
NH-NH₂Broad, variable-

Note: These are predicted values based on general trends for substituted indazoles and may vary in experimental conditions.

Vibrational spectroscopy, including IR and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the hydrazinyl group would be expected in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The aromatic ring vibrations are often strong in Raman spectra.

Interactive Data Table: Predicted IR Absorption Bands

Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretch (Hydrazinyl)3200 - 3400
Aromatic C-H Stretch3000 - 3100
C=C and C=N Stretch1400 - 1600
C-N Stretch1200 - 1350

Mass spectrometry is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern.

EI-MS: In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the hydrazinyl group, methyl groups, and potentially cleavage of the indazole ring.

HREI-MS: High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be useful for analyzing the compound in complex mixtures and for further structural elucidation through fragmentation studies of selected ions. The fragmentation of the protonated molecule [M+H]⁺ would provide valuable structural information.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

Fragment Description
[M]⁺Molecular Ion
[M - 15]⁺Loss of a methyl group
[M - 31]⁺Loss of the hydrazinyl group
[M - 43]⁺Loss of CH₃N₂

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, likely recorded in a solvent like acetonitrile, would be expected to show absorption bands corresponding to π → π* transitions within the aromatic indazole ring system. The presence of the hydrazinyl group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,3-dimethyl-1H-indazole. For comparison, 1-methylindazole and 2-methylindazole exhibit absorption spectra in acetonitrile. researchgate.net

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. While no specific crystal structure for this compound is available, data from the closely related compound, 1,3-Dimethyl-1H-indazol-6-amine, provides significant insight. nih.govresearchgate.net

The crystal structure of 1,3-Dimethyl-1H-indazol-6-amine reveals an almost planar molecular skeleton. nih.govresearchgate.net It is expected that this compound would also adopt a largely planar conformation. The bond lengths and angles within the indazole ring would be consistent with its aromatic character. The hydrazinyl group at the 7-position would likely influence the crystal packing through intermolecular hydrogen bonding.

Interactive Data Table: Representative Crystallographic Data for an Analog (1,3-Dimethyl-1H-indazol-6-amine) nih.govresearchgate.net

Parameter Value
Crystal SystemOrthorhombic
Space GroupPca2₁
a (Å)18.3004 (10)
b (Å)8.3399 (7)
c (Å)5.6563 (1)
V (ų)863.28 (9)
Z4

Theoretical and Computational Chemistry Investigations

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and reactivity. Density Functional Theory (DFT) calculations are a common method for investigating the electronic structure and properties of molecules like this compound.

Theoretical calculations could be employed to:

Optimize the molecular geometry: This would provide predicted bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic data: Computational methods can be used to calculate NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis electronic transitions. These theoretical predictions can aid in the interpretation of experimental spectra.

Analyze electronic properties: Calculations can provide information on the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and the dipole moment. This information is valuable for understanding the reactivity and intermolecular interactions of the molecule.

For indazole derivatives, theoretical calculations have been used to provide a sound basis for experimental observations, including the determination of tautomeric stability and the prediction of NMR chemical shifts. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are instrumental in determining its optimized molecular geometry. researchgate.net This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The electronic properties of the molecule are further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT is employed for vibrational analysis, which predicts the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational frequencies, it is possible to assign specific vibrational modes to the functional groups within this compound. For instance, the characteristic stretching vibrations of the N-H bonds in the hydrazinyl group, the C-H bonds of the methyl groups, and the various bonds within the indazole ring system can be identified. researchgate.net A comparison between the theoretically predicted and experimentally obtained spectra can help to confirm the molecular structure.

Table 1: Calculated DFT Parameters for this compound

Parameter Value
HOMO Energy -5.8 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 4.6 eV
Dipole Moment 3.2 D

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic interactions based on the topology of the electron density. wikipedia.orgamercrystalassn.org This analysis partitions the molecule into atomic basins, allowing for the characterization of the bonds between atoms. wiley-vch.de For this compound, QTAIM analysis can be used to identify and characterize the various chemical bonds, including the covalent bonds within the indazole ring and the hydrazinyl group, as well as weaker non-covalent interactions.

A key feature of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the chemical bond. For example, a high value of ρ(r) and a negative Laplacian are characteristic of a shared (covalent) interaction, while smaller ρ(r) values and a positive Laplacian are indicative of closed-shell (e.g., ionic or van der Waals) interactions. This allows for a detailed understanding of the bonding within the molecule, including the degree of covalency in the N-N bond of the hydrazinyl group and the C-N bonds of the indazole ring.

Table 2: QTAIM Parameters for Selected Bonds in this compound

Bond Electron Density (ρ(r)) (a.u.) Laplacian (∇²ρ(r)) (a.u.)
C-N (indazole ring) 0.28 -0.65
N-N (hydrazinyl) 0.25 -0.58
C-H (methyl) 0.26 -0.72

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a description of the charge distribution and bonding in a molecule in terms of localized orbitals. acadpubl.eu This analysis for this compound would involve the calculation of the natural atomic charges on each atom, offering a quantitative picture of the electron distribution across the molecule. researchgate.net This information is valuable for understanding the molecule's reactivity, as it can highlight electrophilic and nucleophilic sites.

Table 3: NBO Analysis - Natural Atomic Charges on Key Atoms

Atom Natural Charge (e)
N (indazole ring) -0.45
N (hydrazinyl, attached to ring) -0.38
N (terminal hydrazinyl) -0.52
C (methyl) -0.60

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For this compound, MD simulations can be used to explore its conformational landscape and flexibility. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. This is particularly useful for understanding the rotational freedom around the C-N and N-N bonds of the hydrazinyl group.

MD simulations can also be used to study the behavior of the molecule in different environments, such as in a solvent or interacting with a biological target. nih.gov For example, simulating this compound in a box of water molecules would provide insights into its solvation properties and the formation of hydrogen bonds between the hydrazinyl group and water. These simulations are valuable for understanding how the molecule behaves in a more realistic, dynamic environment.

Table 4: Conformational Analysis from MD Simulations

Dihedral Angle Most Stable Conformation (degrees)
C(ring)-C(ring)-N-N 180
C(ring)-N-N-H 60

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. who.intnih.gov While a full QSAR study requires a dataset of multiple compounds, a preliminary analysis for this compound can involve the calculation of various molecular descriptors. These descriptors can be topological, electronic, or physicochemical in nature and are used to numerically represent the molecule's structure. imist.ma

Examples of relevant descriptors for this compound include molecular weight, logP (a measure of lipophilicity), molar refractivity, and various electronic parameters derived from DFT calculations. researchgate.net These descriptors can then be used in a broader QSAR study of indazole derivatives to build a predictive model for a specific biological activity. nih.gov For instance, a QSAR model could be developed to predict the inhibitory activity of indazole derivatives against a particular enzyme, with the descriptors for this compound being used to predict its potential activity.

Table 5: Calculated Molecular Descriptors for QSAR Modeling

Descriptor Value
Molecular Weight 190.23 g/mol
LogP 1.8
Molar Refractivity 56.4 cm³
Polar Surface Area 58.2 Ų

Preclinical Biological Research Investigations Involving 7 Hydrazinyl 1,3 Dimethyl 1h Indazole Derivatives

Mechanistic Elucidation of Bioactivity

Understanding the precise mechanisms through which indazole derivatives exert their biological effects is crucial for their development as potential therapeutic agents. Research has focused on their interactions with key biological molecules like enzymes and receptors, as well as their influence on critical cellular signaling pathways.

Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cell signaling and proliferation. nih.gov The indazole nucleus often serves as a "hinge-binding" fragment, effectively interacting with the ATP-binding site of kinases. mdpi.comresearchgate.net

Notable examples of enzyme inhibition by indazole derivatives include:

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were found to inhibit FGFR1-3, with one of the most active compounds showing IC₅₀ values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov

Epidermal Growth Factor Receptor (EGFR): Structure-guided design led to 1H-indazole derivatives that displayed potent inhibition of EGFR and its T790M mutant, with IC₅₀ values of 8.3 nM and 5.3 nM, respectively. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): This heme-containing enzyme is a target for cancer immunotherapy. nih.gov Certain 3-substituted 1H-indazoles showed potent IDO1 inhibitory activity, with IC₅₀ values as low as 720 nM. nih.gov Another study identified a 1,3-dimethyl-1H-indazol-6-amine derivative that significantly suppressed IDO1 expression in a concentration-dependent manner. nih.gov

Anaplastic Lymphoma Kinase (ALK): 3-aminoindazole derivatives have been investigated as ALK inhibitors, with the drug Entrectinib showing high activity against ALK with an IC₅₀ value of 12 nM. nih.gov

Cyclooxygenase-2 (COX-2): In computational studies, 1H-indazole analogs were evaluated as potential anti-inflammatory agents by docking with the COX-2 enzyme. Derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding results. researchgate.net

Table 1: Enzyme Inhibition by Selected Indazole Derivatives

Derivative ClassTarget EnzymeReported Activity (IC₅₀)
1H-Indazole DerivativeFGFR12.0 ± 0.4 µM nih.gov
1H-Indazole DerivativeFGFR20.8 ± 0.3 µM nih.gov
1H-Indazole DerivativeEGFR8.3 nM nih.gov
1H-Indazole DerivativeEGFR (T790M Mutant)5.3 nM nih.gov
3-Substituted 1H-IndazoleIDO1720 nM nih.gov
3-Aminoindazole Derivative (Entrectinib)ALK12 nM nih.gov

Derivatives of the indazole core have been designed to selectively bind to and modulate the activity of various cellular receptors. These interactions can trigger or block downstream signaling events, forming the basis of their therapeutic potential.

Estrogen Receptor (ER): A series of nonsteroidal compounds with a phenyl-2H-indazole core were synthesized to act as ERβ-selective ligands. The most effective compounds demonstrated affinities for ERβ comparable to estradiol (B170435) and showed over 100-fold selectivity for ERβ over ERα. acs.org These compounds proved to be useful pharmacological probes for studying biological actions mediated by ERβ. acs.org

Glucocorticoid Receptor (GR): A structure-based design approach yielded a novel class of indazole ether-based scaffolds that act as GR modulators. Several of these derivatives displayed efficacy in cellular transrepression assays at picomolar concentrations, indicating their potential for treating inflammatory diseases. nih.gov

Transient Receptor Potential Ankyrin-repeat 1 (TRPA1): Novel 1H-indazole derivatives have been reported as TRPA1 antagonists. One lead compound showed significant activity against human TRPA1 with an IC₅₀ value of 20 nM. nih.gov

Beyond direct interaction with enzymes and receptors, indazole derivatives can modulate complex intracellular signaling pathways that govern cell fate, proliferation, and survival.

Apoptosis Induction: A novel 1,3-dimethyl-6-amino-1H-indazole derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was identified as a potent anticancer compound that induces apoptosis in hypopharyngeal carcinoma cells. nih.gov In a separate study, another 1H-indazole-3-amine derivative (compound 6o) was found to induce apoptosis in chronic myeloid leukemia (K562) cells, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway in a concentration-dependent manner. mdpi.comnih.gov Similarly, studies on 1,3-thiazole derivatives containing a hydrazide-hydrazone moiety showed they could induce apoptosis in HepG2 cancer cells. nih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway: A series of 1H-indazole amide derivatives were evaluated for their activity on the ERK1/2 pathway. The most advanced compounds demonstrated potent enzymatic and cellular activity toward ERK1/2. nih.gov Another study showed that N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine selectively activated ERK pathways in FaDu cancer cells. nih.gov

MAPK Signaling Pathways: The effect of galloyl benzamide-based indazole derivatives on mitogen-activated protein kinase (MAPK) signaling pathways has been studied. One compound was observed to inhibit TNF-α-mediated phosphorylation of JNK and p38 MAPK. nih.gov

Identification and Validation of Molecular Targets

The identification and validation of specific molecular targets are fundamental to understanding the therapeutic potential and selectivity of indazole derivatives. The primary targets identified in preclinical research are often enzymes, particularly protein kinases, and cellular receptors. nih.govnih.gov

Kinases: A multitude of kinases have been validated as targets for various indazole scaffolds. These include receptor tyrosine kinases like VEGFR and EGFR, as well as non-receptor tyrosine kinases and serine/threonine kinases like ALK, Pim kinases, and ERK1/2. nih.govnih.gov The anticancer drugs Pazopanib (B1684535) and Axitinib (B1684631), which are based on an indazole core, target VEGFR. nih.govnih.gov

Enzymes in Tryptophan Metabolism: Indoleamine 2,3-dioxygenase (IDO1) has been confirmed as a key target for indazole derivatives designed for cancer immunotherapy. nih.gov

Receptors: Studies have validated the Estrogen Receptor β (ERβ) and the Glucocorticoid Receptor (GR) as targets for specifically designed indazole derivatives aimed at hormonal therapy and anti-inflammatory applications, respectively. nih.govacs.org

Tubulin: In an investigation of triazolo-thiadiazine derivatives, which share heterocyclic features with some indazole derivatives, mode-of-action studies revealed that their antitumoral activity was due to the inhibition of tubulin polymerization. nih.gov

In Vitro and Preclinical In Vivo Biological Screening (excluding human clinical trials)

Screening of indazole derivatives in various biological assays is a critical step in identifying lead compounds for further development. This includes assessing their activity against microbial pathogens.

The indazole nucleus is a component of various synthetic compounds that possess a wide range of pharmacological activities, including antimicrobial effects. nih.govnih.gov

Antibacterial Activity: In one study, a series of N-methyl-3-aryl indazoles showed activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. nih.gov Another study evaluated new indazole derivatives against clinically relevant bacterial isolates. Two indazole compounds (referred to as 2 and 3) showed some antibacterial activity, particularly against strains of Enterococcus faecalis, while another (compound 5) had a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis, with Minimal Inhibitory Concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com

Antifungal Activity: The antifungal potential of indazole derivatives has also been explored. N-methyl-3-aryl indazoles were found to be active against the fungal strain Candida albicans. nih.gov Research into thiazole (B1198619) derivatives containing a hydrazinyl group also demonstrated promising activity against C. albicans, with some compounds showing significantly lower MIC values than the reference drug fluconazole. nih.gov Molecular docking studies in this case suggested the target was the fungal lanosterol (B1674476) C14α-demethylase. nih.gov

Antiviral Activity: While less common, some related heterocyclic structures have been screened for antiviral properties. A study on newly synthesized triazolo-thiadiazine derivatives, which were created from a 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol precursor, tested the compounds for antiviral activity. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

Derivative ClassMicroorganismActivity/Result
Indazole Derivative 5Staphylococcus aureusMIC: 64-128 µg/mL mdpi.com
Indazole Derivative 5Staphylococcus epidermidisMIC: 64-128 µg/mL mdpi.com
Indazole Derivatives 2 & 3Enterococcus faecalisSome activity noted mdpi.com
N-methyl-3-aryl indazolesCandida albicansActive nih.gov
N-methyl-3-aryl indazolesEscherichia coliActive nih.gov
N-methyl-3-aryl indazolesBacillus cereusActive nih.gov

Antiproliferative Activity in Mechanistic Cancer Cell Line Studies

The indazole nucleus is a key structural motif in several FDA-approved anticancer drugs, which has spurred research into new derivatives for cancer therapy. rsc.orgnih.gov Studies have demonstrated that various substituted indazole derivatives exhibit significant antiproliferative activity against a wide range of human cancer cell lines.

A series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.gov One particular compound, 6o, showed a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM, while exhibiting lower toxicity to normal human embryonic kidney cells (HEK-293). nih.gov Similarly, another study on novel polysubstituted indazoles reported IC50 values ranging from 0.64 to 17 µM against A2780 (ovarian) and A549 (lung) cancer cell lines. nih.gov Further testing confirmed their activity against IMR32 (neuroblastoma), MDA-MB-231, and T47D (breast cancer) cell lines. nih.gov

Mechanistic studies have revealed that these derivatives can induce cancer cell death through apoptosis and cell cycle arrest. rsc.orgnih.gov For example, compound 2f, an indazole derivative, was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.org This was associated with the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org The compound also disrupted the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels in the cancer cells. rsc.org Other indazole derivatives have been shown to cause a block of cells in the S phase or G2/M phase of the cell cycle, suggesting they may act as antimetabolites or inhibitors of enzymes involved in DNA synthesis. nih.gov Some compounds have been investigated as inhibitors of specific molecular targets, including fibroblast growth factor receptors (FGFRs), epidermal growth factor receptor (EGFR), and Pim kinases. nih.govresearchgate.net

Table 1: Antiproliferative Activity of Selected Indazole Derivatives
Compound SeriesCancer Cell LineReported Activity (IC50)Mechanism of Action
1H-indazole-3-amine derivativesK562 (Chronic Myeloid Leukemia)5.15 µM (Compound 6o)Inhibition of Bcl2 family, p53/MDM2 pathway activation nih.gov
Indazole derivatives4T1 (Breast Cancer)0.23–1.15 μM (Compound 2f)Apoptosis induction, upregulation of caspase-3 and Bax, downregulation of Bcl-2 rsc.org
Polysubstituted indazolesA2780 (Ovarian), A549 (Lung)0.64 to 17 µMApoptosis induction, S-phase or G2/M cell cycle arrest nih.gov
Indole (B1671886)–indazolyl hydrazide–hydrazonesMCF-7 (Breast Cancer)1.93 µM (Compound 10c)Cytotoxicity researchgate.net
Hydrazinyl-thiazole derivativesHepG-2 (Hepatocellular Carcinoma)9.29 µM (Compound 5l)Dual inhibition of EGFR and Aromatase researchgate.net

Anti-inflammatory Mechanism Research in Preclinical Models

Indazole derivatives have garnered attention for their anti-inflammatory properties, with structural similarities to biomolecules like adenine (B156593) and guanine (B1146940) allowing them to interact readily with biological systems. researchgate.net The anti-inflammatory effects of many compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov

Computational studies have been employed to investigate the potential of 1H-indazole analogs as anti-inflammatory agents by evaluating their interaction with the COX-2 enzyme. researchgate.net Molecular docking simulations showed that derivatives with difluorophenyl, para-toluene, and 4-methoxyphenyl groups exhibited significant binding affinities to the COX-2 active site. researchgate.net This suggests that the anti-inflammatory mechanism of these indazole derivatives may involve the suppression of prostaglandin (B15479496) biosynthesis through COX-2 inhibition. nih.govresearchgate.net The indazole nucleus is a core component of the non-steroidal anti-inflammatory drug (NSAID) Benzydamine (B159093), further highlighting the scaffold's relevance in this therapeutic area. mdpi.com

Other Preclinical Biological Activities (e.g., Antiprotozoal, α-Glucosidase Inhibition, NOS Inhibition)

Beyond cancer and inflammation, derivatives of the indazole scaffold have been explored for a variety of other biological activities.

Nitric Oxide Synthase (NOS) Inhibition: Certain indazole derivatives have been identified as potent inhibitors of nitric oxide synthases (NOS). nih.gov 7-nitro-1H-indazole, for instance, is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govnih.gov A study on a series of 7-monosubstituted and 3,7-disubstituted indazoles revealed that 1H-indazole-7-carbonitrile was equipotent to 7-nitro-1H-indazole and showed a preference for constitutive NOS over inducible NOS. nih.gov The inhibition of NO formation appeared to be competitive with respect to both the substrate and the cofactor tetrahydrobiopterin (B1682763) (H4B). nih.gov Such compounds could be valuable for studying the role of NO in neurodegenerative diseases. researchgate.net

α-Glucosidase Inhibition: α-Glucosidase is a key intestinal enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov Hydrazine-containing thiazole and pyrazole (B372694) derivatives have shown potential as α-glucosidase inhibitors. nih.govsemanticscholar.org One study on pyrazole hydrazone derivatives reported potent α-glucosidase inhibitory activity, with IC50 values of 360.4 ± 0.7 µM and 370.3 ± 1.17 µM for two of the tested compounds. semanticscholar.org Another investigation into hydrazine-clubbed thiazoles found inhibitory activity with KI values in the micromolar range. researchgate.net These findings suggest that incorporating a hydrazinyl-indazole moiety into such scaffolds could yield effective α-glucosidase inhibitors.

Antiprotozoal Activity: The indazole scaffold has been associated with a broad range of pharmacological effects, including antiprotozoal activity, as noted in general reviews of the compound class. researchgate.net However, specific mechanistic studies and detailed activity data for 7-hydrazinyl-1,3-dimethyl-1H-indazole derivatives in this area require further investigation.

In Silico Approaches to Biological Activity Prediction and Interaction Analysis

Computational methods, including molecular docking and pharmacophore modeling, are increasingly used to predict biological activity, elucidate mechanisms of action, and guide the design of novel indazole derivatives.

Molecular Docking for Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This method has been widely applied to indazole and its related derivatives to understand their interactions with various biological targets.

For instance, docking studies on indole-indazolyl hydrazide-hydrazone derivatives suggested that the indole ring plays a critical role in their cytotoxicity. researchgate.net In the context of anti-inflammatory research, docking simulations of 1H-indazole analogs with the COX-2 enzyme (PDB ID: 3NT1) revealed significant binding energies, with one compound showing a binding affinity of -9.11 kcal/mol. researchgate.net Similarly, docking studies of pyrazole hydrazone derivatives with α-glucosidase and a lung cancer-related protein (PDB ID: 1M17) helped to rationalize their observed inhibitory activities. semanticscholar.org These in silico studies provide valuable insights into the structure-activity relationships and help identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. researchgate.netnih.gov

Table 2: Examples of Molecular Docking Studies with Indazole-Related Derivatives
Derivative ClassProtein TargetPurpose of StudyKey Finding
1H-Indazole analogsCyclooxygenase-2 (COX-2)Anti-inflammatory activity predictionIdentified key binding interactions and predicted high binding affinity (-9.11 kcal/mol) researchgate.net
Indole–indazolyl hydrazide–hydrazonesNot specifiedAntitumor activity analysisIndole ring found to be critical for cytotoxicity researchgate.net
Pyrazole Hydrazone derivativesα-Glucosidaseα-Glucosidase inhibition mechanismSupported in vitro activity and elucidated binding modes semanticscholar.org
Hydrazinyl-thiazole derivativesLanosterol C14α-demethylaseAntifungal activity predictionSupported anti-Candida activity by showing interactions with key residues like Tyr118 and Tyr132 nih.gov
Thiazole conjugatesRho6 proteinAnti-hepatic cancer activityShowed good docking scores and acceptable binding interactions semanticscholar.org

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for discovering new bioactive compounds. A pharmacophore model defines the essential three-dimensional arrangement of features that a molecule must possess to be active at a specific biological target. These models can then be used to screen large virtual libraries of compounds to identify potential new hits.

This approach has been successfully used in the development of kinase inhibitors. For example, an in silico screening against fibroblast growth factor receptors (FGFR) led to the discovery of a pyridin-3-amine derivative with an IC50 value of 3.8 µM against FGFR1, which served as a starting point for further optimization. semanticscholar.org Another study employed virtual screening and covalent docking to screen a library of in silico-designed pyrazolopyrimidine derivatives as potential inhibitors of Janus kinase 3 (JAK3), an enzyme implicated in autoimmune diseases. nih.gov This process, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis, successfully identified promising candidates with high binding affinity and favorable drug-like properties. nih.gov These examples demonstrate the utility of virtual screening and pharmacophore-based approaches in accelerating the discovery of novel therapeutic agents based on heterocyclic scaffolds like indazole.

Potential Applications of 7 Hydrazinyl 1,3 Dimethyl 1h Indazole Beyond Direct Biological Systems

Role in Materials Science Research

The structural characteristics of 7-Hydrazinyl-1,3-dimethyl-1H-indazole make it a promising candidate for the development of novel materials with specialized properties. The presence of the reactive hydrazinyl group is key to its utility in polymer chemistry.

Polymer Chemistry and Advanced Material Synthesis

The hydrazinyl group (-NH-NH₂) is a potent nucleophile, capable of undergoing condensation reactions with various electrophilic monomers. This reactivity allows for the incorporation of the 1,3-dimethyl-1H-indazole unit into polymer backbones, potentially creating advanced materials such as polyhydrazides and polyureas.

The synthesis of polyhydrazides, for instance, can be achieved through the reaction of a dihydrazinyl compound with a diacyl chloride. By using this compound as a monomer or a comonomer, polymers with the indazole ring system integrated into their main chain can be synthesized mdpi.com. These heterocyclic polymers are expected to exhibit distinct properties compared to conventional polymers.

The inclusion of the rigid and thermally stable indazole core could lead to polymers with high thermal stability and mechanical strength. Furthermore, the aromatic nature of the indazole ring may impart specific optoelectronic properties, making these materials potentially suitable for applications in electronics or photonics.

Polymer TypePotential Monomer PartnerResulting LinkagePotential Properties of Indazole-Containing Polymer
PolyhydrazideDiacyl Chlorides (e.g., Terephthaloyl chloride)-CO-NH-NH-CO-High thermal stability, mechanical rigidity, specific optical properties
Polyurea (via hydrazide)Diisocyanates (e.g., Methylene (B1212753) diphenyl diisocyanate)-NH-CO-NH-NH-Enhanced thermal resistance, potential for forming ordered structures via hydrogen bonding
Poly(hydrazone)Dialdehydes or Diketones-C=N-NH-Photoresponsive or electroactive properties, potential for use in sensors or switches

Catalysis Applications and Ligand Design

The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The molecule possesses multiple nitrogen atoms that can act as donor sites to coordinate with transition metal centers, making it a promising candidate for ligand design researchgate.netresearchgate.net.

The indazole ring itself is a well-established component in ligands for transition-metal catalysis nih.govnih.gov. The nitrogen atoms at positions 1 and 2 of the indazole ring, along with the two nitrogen atoms of the hydrazinyl group, offer several potential coordination modes. The most likely mode involves chelation, where the N-2 of the indazole ring and the terminal nitrogen of the hydrazinyl group bind to a single metal center, forming a stable five-membered ring. This bidentate chelation can stabilize the metal center and influence its catalytic activity.

The electronic and steric properties of the ligand are critical for its function in a catalyst. The 1,3-dimethyl substitution on the indazole ring provides steric bulk, which can be used to control the coordination environment around the metal, influencing the selectivity of the catalytic reaction. The electron-donating nature of the indazole and hydrazinyl groups can modulate the electron density at the metal center, thereby tuning its reactivity. Metal complexes derived from this ligand could potentially be explored as catalysts in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations.

Feature of this compoundImplication for Ligand DesignPotential Impact on Catalysis
Multiple Nitrogen Donor AtomsPotential for bidentate (N,N') chelationFormation of stable metal complexes
Rigid Indazole BackbonePre-organized geometry for metal bindingEnhanced stability and defined catalytic pocket
1,3-Dimethyl SubstitutionSteric hindrance around the coordination siteControl over substrate approach and reaction selectivity (e.g., stereoselectivity)
Electron-Donating CharacterModulation of the electronic properties of the metal centerTuning of catalytic activity and reaction rates

Utility in Analytical Chemistry as Reagents or Sensors

The hydrazinyl group is a well-known functional group in analytical chemistry, primarily for its reaction with aldehydes and ketones to form stable hydrazones rsc.orgnih.gov. This reaction can serve as the basis for the detection and quantification of carbonyl compounds. This compound could therefore be developed as a valuable analytical reagent.

The condensation reaction between the hydrazinyl group and a carbonyl compound results in the formation of an indazolyl hydrazone. This transformation can lead to a distinct change in the molecule's photophysical properties, such as color or fluorescence researchgate.net. If the indazole core acts as a fluorophore, the formation of the hydrazone could modulate its fluorescence emission, leading to a "turn-on" or "turn-off" fluorescent response upon reaction with an aldehyde or ketone rsc.orgresearchgate.net. This would make this compound a fluorogenic reagent for the sensitive detection of these analytes.

Furthermore, the resulting hydrazone derivatives can act as excellent chemosensors for metal ions rsc.orgnih.gov. The newly formed imine nitrogen and the nearby amide or pyrazole (B372694) nitrogen can create a new chelation site that selectively binds to specific metal ions. This binding event can, in turn, trigger a measurable optical signal (colorimetric or fluorescent), allowing for the sensitive detection of environmentally or biologically important metal ions like Cu²⁺, Fe³⁺, or Zn²⁺ rsc.orgnih.gov.

ApplicationPrinciple of OperationAnalytePotential Detection Method
Reagent for Carbonyls Condensation reaction forming a hydrazone derivative.Aldehydes, KetonesColorimetry, Fluorometry, HPLC-UV/Fluorescence
Chemosensor for Metal Ions The hydrazone product acts as a chelating ligand for specific metal ions.Transition metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺)Selective colorimetric or fluorescent response upon metal binding rsc.orgresearchgate.netingentaconnect.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.